

# GSK-5959: A Technical Guide to a Selective BRPF1 Bromodomain Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK-5959

Cat. No.: B1672394

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This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **GSK-5959**, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. The information is intended to support research and development efforts in epigenetics and oncology.

## Chemical Structure and Physicochemical Properties

**GSK-5959**, with the chemical name N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidiny)-1H-benzimidazol-5-yl]-2-methoxybenzamide, is a small molecule inhibitor.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C22H26N4O3	[1][2][3][4][5]
Molecular Weight	394.47 g/mol	[2][3][6]
CAS Number	901245-65-6	[2][3][4][5]
Appearance	Solid	[2]
Purity	≥99%	[3]
Solubility	Soluble in DMSO (up to 10 mM with sonication)	[3][6]
Elemental Analysis	C: 66.99%, H: 6.64%, N: 14.20%, O: 12.17%	[4]

## Biological Activity and Selectivity

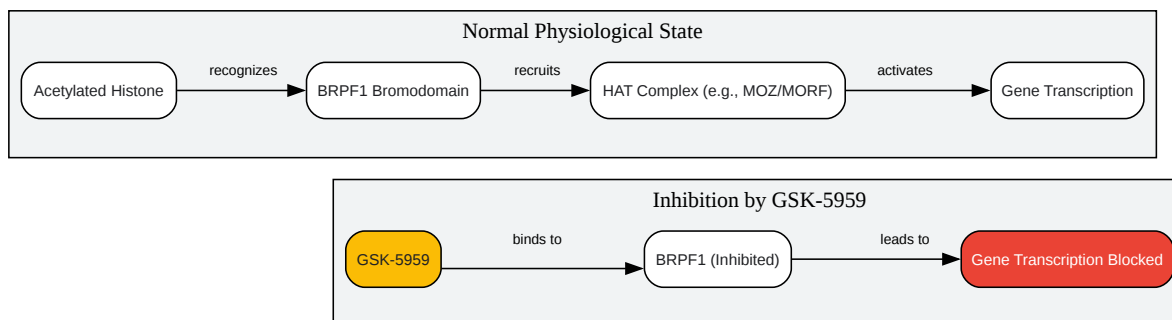
**GSK-5959** is a potent and cell-permeable inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase (HAT) complexes.[1][2][3] By binding to the BRPF1 bromodomain, **GSK-5959** disrupts the interaction between BRPF1 and acetylated histones, thereby modulating gene expression.[1][3]

The inhibitory activity and selectivity of **GSK-5959** have been characterized in various assays, as detailed in the following table.

Assay	Parameter	Value	Reference
BRPF1 Inhibition	IC50	~80 nM	[2][3][6]
Cellular Target Engagement (NanoBRET)	EC50	0.98 $\mu$ M	[2]
Selectivity vs. BRPF2	Fold Selectivity	>100-fold	[2]
Selectivity vs. BRPF3	Fold Selectivity	>1000-fold	[2]
Selectivity vs. BET family	Fold Selectivity	>100-fold	[3][6]
BROMOscan Panel (35 bromodomains)	Selectivity	>100-fold for BRPF1	[3][6]

## Mechanism of Action: BRPF1 Inhibition

BRPF1 acts as a scaffolding protein, assembling MYST histone acetyltransferase complexes (e.g., MOZ/MORF). These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, tethering the HAT complex to chromatin. **GSK-5959** competitively inhibits this interaction.



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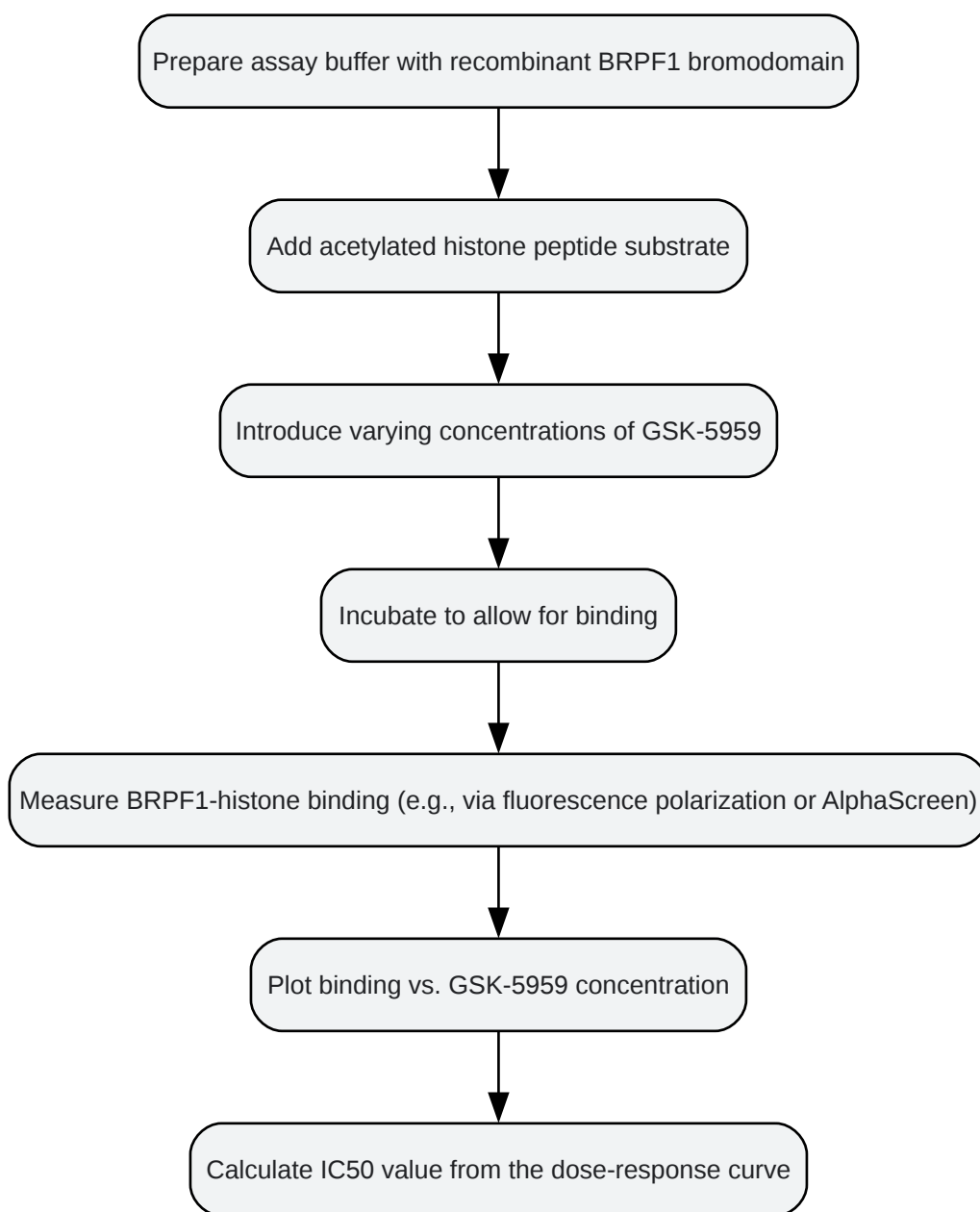
Caption: Mechanism of **GSK-5959** action on BRPF1 signaling.

## Experimental Methodologies

While detailed, step-by-step protocols from the primary literature are proprietary, the principles behind the key assays used to characterize **GSK-5959** are outlined below.

### IC50 Determination (In Vitro Inhibition Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

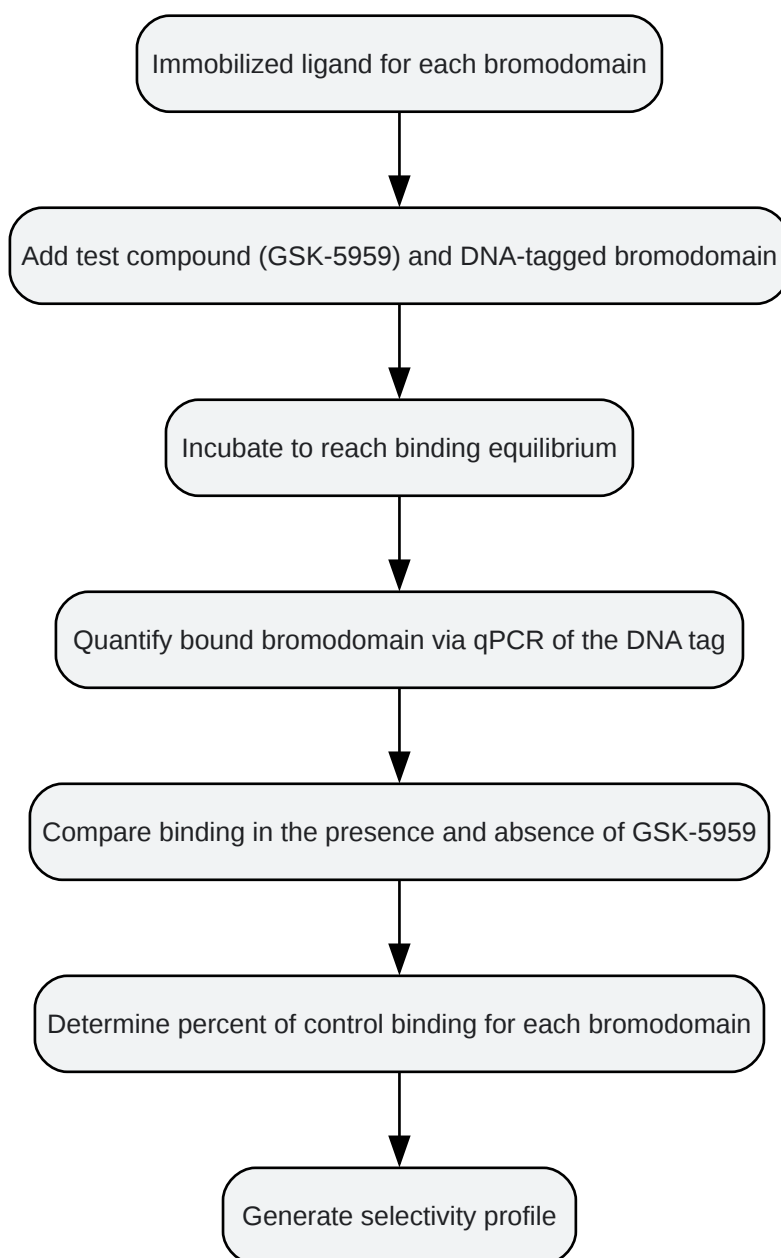


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Caption: Generalized workflow for IC<sub>50</sub> determination of **GSK-5959**.

## BROMOscan™ Assay (Selectivity Profiling)

BROMOscan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.

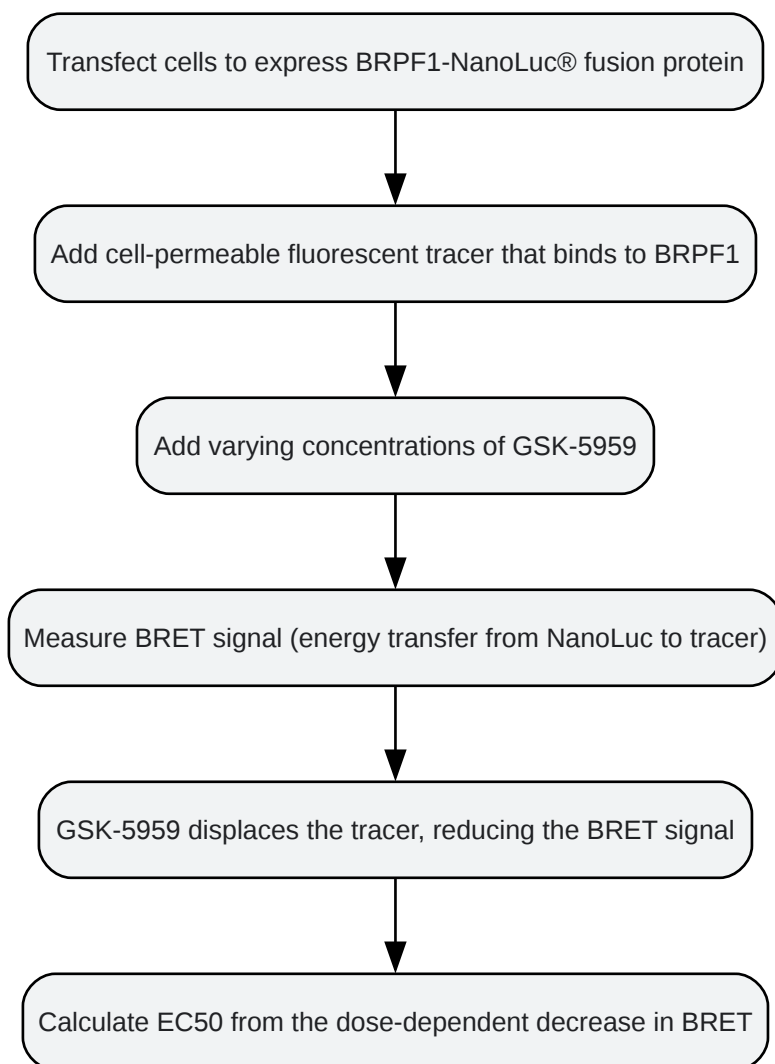


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Caption: Workflow for BROMOScan selectivity profiling.

## NanoBRET™ Cellular Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.



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Caption: Workflow for NanoBRET cellular target engagement assay.

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- To cite this document: BenchChem. [GSK-5959: A Technical Guide to a Selective BRPF1 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672394#the-chemical-structure-and-properties-of-gsk-5959]

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